molecular formula C19H21N5O2S B3015501 2-((1-(4-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)propanamide CAS No. 887347-54-8

2-((1-(4-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)propanamide

Cat. No.: B3015501
CAS No.: 887347-54-8
M. Wt: 383.47
InChI Key: WKXZZXOIDRQXOJ-UHFFFAOYSA-N
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Description

2-((1-(4-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a tetrazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable component in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)propanamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the cyclization of an appropriate nitrile with sodium azide under acidic conditions to form the tetrazole ring. This intermediate is then reacted with 4-ethylphenyl isothiocyanate to introduce the thio group. The final step involves the coupling of this intermediate with 2-methoxyphenylpropanoic acid under amide formation conditions, typically using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for reagent addition and product isolation.

Chemical Reactions Analysis

Types of Reactions

2-((1-(4-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The thio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

2-((1-(4-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its stability and ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-((1-(4-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to active sites of enzymes or receptors, thereby modulating their activity. The thio group can also form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of their function.

Comparison with Similar Compounds

Similar Compounds

    1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone: Similar in having a methoxyphenyl group but differs in the presence of a naphthalene ring instead of a tetrazole ring.

    4-methoxyphenol: Shares the methoxyphenyl group but lacks the tetrazole and thio functionalities.

Uniqueness

2-((1-(4-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)propanamide is unique due to the presence of the tetrazole ring, which imparts stability and versatility in chemical reactions

Properties

IUPAC Name

2-[1-(4-ethylphenyl)tetrazol-5-yl]sulfanyl-N-(2-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S/c1-4-14-9-11-15(12-10-14)24-19(21-22-23-24)27-13(2)18(25)20-16-7-5-6-8-17(16)26-3/h5-13H,4H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKXZZXOIDRQXOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=NN=N2)SC(C)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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